An In-depth Technical Guide to Ethyl 4-isocyanobutanoate: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to Ethyl 4-isocyanobutanoate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-isocyanobutanoate is a bifunctional organic compound of increasing interest in the fields of medicinal chemistry and drug development. Possessing both a reactive isocyanate group and a stable ethyl ester moiety, this molecule offers a versatile platform for the synthesis of complex molecular architectures and bioconjugates. The presence of two distinct functional groups allows for sequential or orthogonal chemical modifications, making it a valuable building block for creating targeted therapeutics, linkers for antibody-drug conjugates (ADCs), and probes for chemical biology.[1][2]
This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 4-isocyanobutanoate, detailed methodologies for its synthesis and purification, in-depth analysis of its spectral characteristics, and a discussion of its current and potential applications in the realm of drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of ethyl 4-isocyanobutanoate is essential for its effective handling, storage, and application in synthetic chemistry. The key physical and chemical identifiers are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl 4-isocyanatobutanoate | [3] |
| Synonyms | Ethyl 4-isocyanatobutyrate, Butanoic acid, 4-isocyanato-, ethyl ester | [3] |
| CAS Number | 106508-62-7 | [3] |
| Molecular Formula | C₇H₁₁NO₃ | [3] |
| Molecular Weight | 157.17 g/mol | [3] |
| Boiling Point | 214 °C (lit.) | |
| Density | 1.065 g/mL at 25 °C (lit.) | |
| Refractive Index (n²⁰/D) | 1.434 (lit.) | |
| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and THF. Reacts with protic solvents like water and alcohols. |
Chemical Structure and Reactivity
The unique reactivity of ethyl 4-isocyanobutanoate stems from its two primary functional groups: the electrophilic isocyanate group and the less reactive ethyl ester.
Caption: Reactivity of ethyl 4-isocyanobutanoate with various nucleophiles.
Stability and Storage
Due to the high reactivity of the isocyanate group, particularly with water, ethyl 4-isocyanobutanoate should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is advisable to store it at refrigerated temperatures (2-8 °C) to minimize degradation over time.
Synthesis and Purification
Several synthetic routes can be envisioned for the preparation of ethyl 4-isocyanobutanoate. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Synthetic Pathway from Ethyl 4-bromobutanoate
A common and practical approach involves the conversion of a haloalkane to the corresponding isocyanate.
Caption: Synthetic workflow for ethyl 4-isocyanobutanoate.
Step-by-step Methodology:
-
Synthesis of Ethyl 4-azidobutanoate:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-bromobutanoate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF). [4] * Add sodium azide (NaN₃, 1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield crude ethyl 4-azidobutanoate.
-
-
Curtius Rearrangement to Ethyl 4-isocyanobutanoate:
-
Caution: Acyl azides can be explosive, especially when heated. Perform this reaction with appropriate safety precautions, including using a blast shield.
-
The crude ethyl 4-azidobutanoate is dissolved in an inert, high-boiling solvent such as toluene or diphenyl ether.
-
The solution is heated carefully. The Curtius rearrangement typically occurs at temperatures between 80-120 °C, with the evolution of nitrogen gas. [5][6] * The progress of the reaction can be monitored by the cessation of gas evolution or by IR spectroscopy (disappearance of the azide peak around 2100 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).
-
Once the reaction is complete, the resulting ethyl 4-isocyanobutanoate can be purified by fractional distillation under reduced pressure.
-
Purification
Due to the thermal sensitivity and reactivity of isocyanates, purification is best achieved by fractional distillation under reduced pressure. [7][8] Detailed Protocol for Purification by Distillation:
-
Set up a fractional distillation apparatus with a short Vigreux column to minimize product holdup.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the isocyanate.
-
Apply a vacuum and gently heat the distillation flask using an oil bath.
-
Collect the fraction corresponding to the boiling point of ethyl 4-isocyanobutanoate at the applied pressure. The literature boiling point is 214 °C at atmospheric pressure; this will be significantly lower under vacuum.
-
The purified product should be stored under an inert atmosphere at low temperature.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the identity and purity of ethyl 4-isocyanobutanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -O-CH₂-CH₃ | ~4.1 | Quartet (q) | 2H |
| -N-CH₂- | ~3.4 | Triplet (t) | 2H |
| -CH₂-C=O | ~2.4 | Triplet (t) | 2H |
| -CH₂- in the middle | ~1.9 | Multiplet (m) | 2H |
| -O-CH₂-CH₃ | ~1.2 | Triplet (t) | 3H |
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C=O (ester) | ~173 |
| -N=C=O (isocyanate) | ~122 |
| -O-CH₂- | ~60 |
| -N-CH₂- | ~40 |
| -CH₂-C=O | ~30 |
| -CH₂- in the middle | ~24 |
| -CH₃ | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups in ethyl 4-isocyanobutanoate.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | ~2270 | Strong, sharp |
| Ester Carbonyl (C=O) | ~1735 | Strong, sharp |
| C-O Stretch (ester) | 1300-1000 | Strong |
| C-H Stretch (alkane) | 2980-2850 | Medium to strong |
The strong and sharp absorption band around 2270 cm⁻¹ is highly characteristic of the isocyanate group and is a key indicator of its presence. [6][9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule. The molecular ion peak (M⁺) at m/z = 157 may be observed. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the loss of ethylene via a McLafferty rearrangement. [10][11]
Applications in Drug Development
The bifunctional nature of ethyl 4-isocyanobutanoate makes it a highly valuable tool in drug development, primarily for its role as a linker or a scaffold for building more complex molecules. [1][2][12]
Linker for Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that consist of a monoclonal antibody linked to a cytotoxic drug. [13]The linker plays a critical role in the stability and efficacy of the ADC. Ethyl 4-isocyanobutanoate can be used to construct such linkers. The isocyanate group can react with a nucleophilic group on the drug or a payload-attachment moiety, while the ester group can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated and coupled to an amino group on the antibody, such as a lysine residue. [7][14]
Caption: Role of ethyl 4-isocyanobutanoate as a linker in ADC synthesis.
Synthesis of Bioconjugates and Chemical Probes
The reactivity of the isocyanate group allows for the covalent attachment of ethyl 4-isocyanobutanoate to biomolecules containing nucleophilic functional groups, such as proteins (lysine residues) and certain nucleic acids. [15][16]The ester group can then serve as a handle for further chemical modification, such as the attachment of a fluorescent dye, a biotin tag for affinity purification, or another small molecule to create a bifunctional probe.
Scaffold for Small Molecule Synthesis
Ethyl 4-isocyanobutanoate can serve as a starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The two functional groups can be manipulated in a stepwise manner to build molecular diversity. For example, the isocyanate can be converted to a urea or carbamate, and the ester can be reduced, hydrolyzed, or reacted with Grignard reagents.
Safety and Handling
Ethyl 4-isocyanobutanoate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. [3]
-
Hazards: It is toxic if swallowed or inhaled and causes skin and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. [14]* Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Do not breathe vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. Keep the container tightly closed under an inert atmosphere.
Conclusion
Ethyl 4-isocyanobutanoate is a versatile and valuable bifunctional molecule with significant potential in organic synthesis and drug development. Its distinct reactivity profile, with a highly electrophilic isocyanate group and a more stable ethyl ester, allows for a wide range of chemical transformations. While its handling requires care due to its reactivity and toxicity, its utility as a linker in bioconjugation, a scaffold for small molecule synthesis, and a building block for complex therapeutics makes it an important compound for researchers and scientists in the pharmaceutical and biotechnology industries. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the design and creation of next-generation medicines.
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